4-(Allyloxy)-3,5-dichlorobenzaldehyde
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Overview
Description
4-(Allyloxy)-3,5-dichlorobenzaldehyde is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Chroman-4-one Derivatives
4-(Allyloxy)-3,5-dichlorobenzaldehyde has been used in the synthesis of chroman-4-one derivatives. A silver-catalyzed decarboxylative cascade radical cyclization method involving tertiary carboxylic acids and o-(allyloxy)arylaldehydes has been developed to create 3-alkyl-substituted chroman-4-one derivatives, offering a practical method for their synthesis with moderate to good yields (Hu et al., 2018).
2. Liquid-crystalline Polysiloxanes Synthesis
In the field of polymer science, this compound has been employed in synthesizing side-chain liquid-crystalline polysiloxanes. This involved the synthesis of hemiphasmidic monomers and their corresponding polysiloxanes, demonstrating significant mesomorphic properties and phase behavior, highlighting the relationship between structures and properties (Yao et al., 2005).
3. Development of Functionalized Polymers
The compound has been used in creating functionalized polymers. Initiators containing aldehyde and allyloxy groups were synthesized and utilized for ring-opening polymerization and atom transfer radical polymerization. This resulted in well-defined heterobifunctionalized polymers, demonstrating a controlled polymerization behavior (Sane et al., 2013).
4. Orientation Studies in Alcohol Oxidation
The orientation of allyloxy groups on surfaces has been studied in the context of alcohol oxidation. For example, the orientation of allyloxy groups on Ag(110) was examined, providing insights into the surface chemistry and interactions during alcohol oxidation processes (Solomon et al., 1988).
5. Synthesis of Novel Terpenoids
This compound played a role in synthesizing novel terpenoids. A one-pot synthetic strategy was used to develop 3-(allyloxy)-propylidene acetals of natural terpenoids, showcasing a chemo and regioselective method that didn't affect the polyfunctional groups of terpenoids (Devendar et al., 2015).
6. Preparation of Nematic Main-chain Segmented Polymers
This compound has been used in the preparation of nematic main-chain segmented polymers. The study focused on the effects of the side allyl group on the mesogenic molecule and its impact on the crystalline and nematic phases of the polymers (Acierno et al., 2004).
7. Lipoxygenase Inhibition Studies
This compound has been utilized in designing and synthesizing 4-allyloxyaniline amides as potent inhibitors of lipoxygenase. The study revealed insights into the inhibitory mechanisms and the influence of molecular volume on the activity of these inhibitors (Seyedi et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dichloro-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQJAJJMMBMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366731 |
Source
|
Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-07-4 |
Source
|
Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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